4-Bromoisoquinoline-1-carbonitrile
Overview
Description
4-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula C₁₀H₅BrN₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a nitrile group at the 1-position makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
This compound is primarily used as a biochemical reagent in research .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets in a manner that is dependent on the specific experimental conditions and the nature of the target itself .
Result of Action
As a biochemical reagent, its effects are likely to be highly dependent on the specific experimental conditions and the nature of the target .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromoisoquinoline-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method selectively produces 4-bromoisoquinoline under specific conditions, such as using PdBr₂/CuBr₂/LiBr in acetonitrile . Another method involves the reaction of 4-bromoisoquinoline with cyanotrimethylsilane in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with aryl boronic acids.
Scientific Research Applications
4-Bromoisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents due to its potential biological activity.
Industry: It is used in the production of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the nitrile group, making it less versatile in certain chemical reactions.
4-Aminoisoquinoline-1-carbonitrile: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
5-Chloroisoquinoline-1-carbonitrile: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
4-Bromoisoquinoline-1-carbonitrile is unique due to the combination of the bromine atom and nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromoisoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619241 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27224-09-5 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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